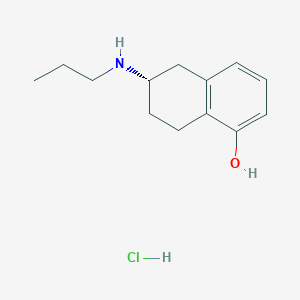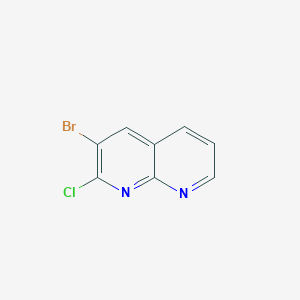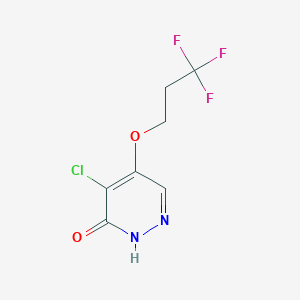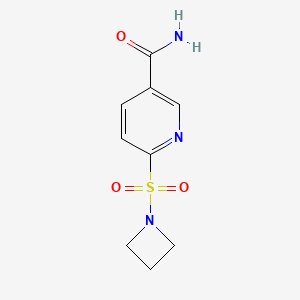![molecular formula C15H9NS B11871330 [1]Benzothieno[3,2-h]isoquinoline CAS No. 23985-83-3](/img/structure/B11871330.png)
[1]Benzothieno[3,2-h]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Benzothieno[3,2-h]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[3,2-h]isoquinoline typically involves the use of aryne intermediates. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours. The arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .
Industrial Production Methods: Industrial production methods for 1Benzothieno[3,2-h]isoquinoline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: 1Benzothieno[3,2-h]isoquinoline undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using common oxidizing agents.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding reduced isoquinoline derivatives.
Scientific Research Applications
1Benzothieno[3,2-h]isoquinoline has several scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties .
- Medicine: Explored as a lead compound for the development of new therapeutic agents.
- Industry: Potential applications in the development of novel materials with unique electronic and photophysical properties .
Mechanism of Action
The mechanism of action of 1Benzothieno[3,2-h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death via apoptosis .
Comparison with Similar Compounds
Similar Compounds::
- Benzothieno[3,2-f][1,3]oxazepines
- Spiro[benzothiophene-3,3’-pyrrolines]
- Phenylimidazo[5,1-isoquinoline]
Comparison: Compared to these similar compounds, 1Benzothieno[3,2-h]isoquinoline is unique due to its specific ring fusion pattern and the presence of both sulfur and nitrogen atoms in its structure.
Properties
CAS No. |
23985-83-3 |
|---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
[1]benzothiolo[3,2-h]isoquinoline |
InChI |
InChI=1S/C15H9NS/c1-2-4-14-11(3-1)12-6-5-10-7-8-16-9-13(10)15(12)17-14/h1-9H |
InChI Key |
DLIRCADEYLIGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C3)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)
![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)

![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)



![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)


![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

